N-Methyl-d5 Maprotiline Hydrochloride
Description
N-Methyl-d5 Maprotiline Hydrochloride (CAS 10347-81-6) is a deuterated analog of Maprotiline Hydrochloride, a bridged tetracyclic antidepressant (TeCA) and selective norepinephrine reuptake inhibitor (NRI) . The deuterium substitution occurs at the N-methyl group, resulting in a molecular formula of C₂₀H₁₉D₅ClN and a molecular weight of 318.90 g/mol . This stable isotope-labeled compound is primarily used in pharmaceutical research for metabolic studies, pharmacokinetic profiling, and as an internal standard in analytical methods . Unlike its parent compound, which is therapeutically employed for major depressive disorder, the deuterated form serves non-clinical purposes due to its isotopic labeling .
Properties
Molecular Formula |
C₂₁H₂₀D₅N ·HCl |
|---|---|
Molecular Weight |
296.463646 |
Synonyms |
N,N-Dimethyl-9,10-ethanoanthracene-9(10H)-propylamine-d5 Hydrochloride; N,N-Dimethyl-9,10-ethanoanthracene-9(10H)-propanamine-d5 Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Maprotiline Hydrochloride (Parent Compound)
- Molecular Formula : C₂₀H₂₃N·HCl
- Molecular Weight : 313.86 g/mol
- Structural Features: A tetracyclic scaffold with a 9,10-ethanoanthracene core and an N-methylpropylamine side chain .
- Pharmacology: Inhibits norepinephrine reuptake with minimal serotonin reuptake inhibition. Clinical efficacy is demonstrated in multicenter trials, showing significant reductions in anxiety (81%) and depression (86%) after six weeks of treatment .
- Analytical Methods : Quantified via HPLC-UV (272 nm), potentiometric carbon paste electrodes, and spectrophotometric ion-pair extraction .
Key Differences :
Maprotiline-Related Compound D (Impurity)
- Molecular Formula : C₂₀H₂₁N·HCl
- Molecular Weight : 311.85 g/mol
- Structural Features : Contains a prop-2-en-1-amine moiety instead of the saturated propyl chain in Maprotiline HCl .
- Role : A pharmacopeial impurity monitored during quality control. Acceptance criteria limit its presence to ≤0.2% in formulations .
Analytical Differentiation :
Imipramine Hydrochloride (Tricyclic Antidepressant)
Comparison :
Atomoxetine Hydrochloride (Selective NRI)
Key Contrast :
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Use |
|---|---|---|---|---|
| N-Methyl-d5 Maprotiline HCl | C₂₀H₁₉D₅ClN | 318.90 | Deuterated N-methyl group | Research |
| Maprotiline HCl | C₂₀H₂₃N·HCl | 313.86 | Tetracyclic ethanoanthracene | Therapeutic |
| Maprotiline Related Compound D | C₂₀H₂₁N·HCl | 311.85 | Prop-2-en-1-amine moiety | Impurity standard |
| Imipramine HCl | C₁₉H₂₅ClN₂ | 316.87 | Dibenzazepine core | Therapeutic (TCA) |
| Atomoxetine HCl | C₁₇H₂₁NO·HCl | 291.81 | Phenoxypropylamine | Therapeutic (ADHD) |
Table 2: Analytical and Pharmacokinetic Comparison
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